molecular formula C24H21FN4O3 B289228 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone

Cat. No. B289228
M. Wt: 432.4 g/mol
InChI Key: OZRWDIUZWSTUSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as FPQ, is a synthetic compound that belongs to the quinazolinone family. FPQ has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to inhibit the activity of certain enzymes, such as phosphodiesterase and protein kinase C, which are involved in cell signaling. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters in the brain, such as dopamine and serotonin, which may contribute to its potential as an antipsychotic and anxiolytic agent.
Biochemical and Physiological Effects:
3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential as an antipsychotic and anxiolytic agent. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments is its high purity and reliability. The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in various fields, making it a valuable tool for researchers. However, one limitation of using 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in lab experiments is its potential toxicity. While 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to be relatively safe in vitro, further studies are needed to determine its safety in vivo.

Future Directions

There are many potential future directions for research on 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One direction is to further investigate its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as an antipsychotic and anxiolytic agent in animal models. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in humans, particularly in the context of cancer treatment and psychiatric disorders. Finally, future research could investigate the potential of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone as a tool for studying various signaling pathways in cells.

Synthesis Methods

The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone involves the reaction of 4-(2-furoyl)-1-piperazine with 4-fluoroaniline, followed by the addition of 2-chloro-3-formylquinazoline. The resulting product is then purified through recrystallization. The synthesis of 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.

Scientific Research Applications

3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been investigated for its potential as an antipsychotic and anxiolytic agent, as it has been shown to modulate the activity of certain neurotransmitters in the brain. 3-(4-fluorophenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

Molecular Formula

C24H21FN4O3

Molecular Weight

432.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]quinazolin-4-one

InChI

InChI=1S/C24H21FN4O3/c25-17-7-9-18(10-8-17)29-22(26-20-5-2-1-4-19(20)23(29)30)16-27-11-13-28(14-12-27)24(31)21-6-3-15-32-21/h1-10,15H,11-14,16H2

InChI Key

OZRWDIUZWSTUSM-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CO5

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)F)C(=O)C5=CC=CO5

Origin of Product

United States

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